molecular formula C17H26O B12627000 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene CAS No. 918540-69-9

1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene

Cat. No.: B12627000
CAS No.: 918540-69-9
M. Wt: 246.4 g/mol
InChI Key: JNVPKZCPWYTPFN-UHFFFAOYSA-N
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Description

1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzene with an appropriate ethoxy-octenyl precursor under controlled conditions. The reaction may be catalyzed by specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include ethylmagnesium bromide and titanium (IV) isopropoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as column chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxy-octanone derivatives, while reduction can produce ethoxy-octane derivatives.

Scientific Research Applications

1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The ethoxy and octenyl groups may interact with enzymes or receptors, modulating their activity. The benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
  • 1-(3-Ethoxyoct-1-EN-1-YL)-4-ethylbenzene
  • 1-(3-Ethoxyoct-1-EN-1-YL)-4-chlorobenzene

Uniqueness: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

918540-69-9

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-(3-ethoxyoct-1-enyl)-4-methylbenzene

InChI

InChI=1S/C17H26O/c1-4-6-7-8-17(18-5-2)14-13-16-11-9-15(3)10-12-16/h9-14,17H,4-8H2,1-3H3

InChI Key

JNVPKZCPWYTPFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1=CC=C(C=C1)C)OCC

Origin of Product

United States

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